molecular formula C23H26N2O4 B11311065 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311065
M. Wt: 394.5 g/mol
InChI Key: ALRDSFCMIQMJLJ-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving suitable starting materials under acidic or basic conditions.

    Introduction of the furan ring: This step involves the functionalization of the chromene core with a furan ring, which can be done using a Friedel-Crafts acylation reaction.

    Attachment of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with a carboxamide group, which can be achieved using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide moieties, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound shares the furan ring but lacks the chromene and piperidine moieties.

    4-oxo-4H-chromene-2-carboxamide: This compound contains the chromene and carboxamide groups but lacks the furan and piperidine rings.

Uniqueness

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

6-methyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-15-6-8-20-17(12-15)19(26)13-22(29-20)23(27)24-14-18(21-9-7-16(2)28-21)25-10-4-3-5-11-25/h6-9,12-13,18H,3-5,10-11,14H2,1-2H3,(H,24,27)

InChI Key

ALRDSFCMIQMJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(O3)C)N4CCCCC4

Origin of Product

United States

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